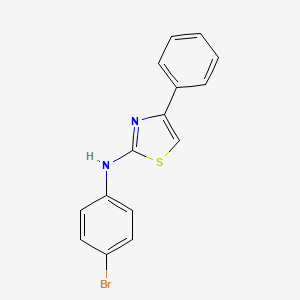

N-(4-Bromphenyl)-4-phenylthiazol-2-amin

Übersicht

Beschreibung

Diese Verbindung hat Aufmerksamkeit für ihre Fähigkeit erlangt, die Janus-Kinase/Signaltransduktor- und Aktivator-Signalwege der Transkription zu aktivieren, die in verschiedenen biologischen Prozessen entscheidend sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von RCGD423 beinhaltet die Reaktion von 4-Bromphenylamine mit 4-Phenyl-2-thiazolamine unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid und einen Katalysator, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von RCGD423 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird dann mit Techniken wie der Hochleistungsflüssigkeitschromatographie gereinigt, um eine Reinheit von mindestens 98% zu erreichen .

Wissenschaftliche Forschungsanwendungen

RCGD423 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modulator in Studien verwendet, die Glykoprotein 130 und verwandte Signalwege betreffen.

Biologie: Die Verbindung wird in der Forschung zur Aktivierung von Haarfollikelstammzellen und zur Aktivierung von Gelenkknorpelzellen eingesetzt.

Medizin: RCGD423 wird wegen seines Potenzials zur Förderung der Gelenkregeneration und Verhinderung von Knorpeldegeneration untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf Glykoprotein 130 abzielen

Wirkmechanismus

RCGD423 übt seine Wirkungen aus, indem es an Glykoprotein 130 bindet, einen gemeinsamen Rezeptor für Zytokine der Interleukin-6-Familie. Diese Bindung fördert die Aktivierung der Janus-Kinase/Signaltransduktor- und Aktivator-Signalwege der Transkription, was zu einer erhöhten Expression von Myc und Laktatproduktion führt. Diese Signalwege spielen eine entscheidende Rolle bei der Regulierung von Knorpelwachstum, -differenzierung und Aktivierung von Haarfollikelstammzellen .

Wirkmechanismus

Target of Action

N-(4-Bromophenyl)-4-phenylthiazol-2-amine, also known as RCGD423, is a synthetic compound that has been studied for its potential pharmacological activities Similar compounds have shown promising antimicrobial and antiproliferative activities .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes that can inhibit the growth of certain cells . Molecular docking studies have been carried out to study the binding mode of similar active compounds with their receptors .

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities . For instance, certain derivatives have been found to be the most active ones against a breast cancer cell line .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, temperature, ph, and the specific characteristics of the target cells .

Biochemische Analyse

Biochemical Properties

N-(4-Bromophenyl)-4-phenylthiazol-2-amine interacts with gp130, a transmembrane protein that is part of the type I cytokine receptor family . By binding to gp130, N-(4-Bromophenyl)-4-phenylthiazol-2-amine stabilizes homodimers, leading to an increase in pSTAT3 and MYC . This interaction plays a crucial role in regulating cartilage growth and differentiation .

Cellular Effects

N-(4-Bromophenyl)-4-phenylthiazol-2-amine has a profound impact on various types of cells and cellular processes. It influences cell function by activating gp130 in a dose-dependent manner . This activation promotes the activation of hair follicle stem cells .

Molecular Mechanism

The molecular mechanism of N-(4-Bromophenyl)-4-phenylthiazol-2-amine involves direct binding to domain 2 of gp130 . This binding stabilizes homodimers, leading to an increase in pSTAT3 and MYC . The activation of these pathways influences gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, N-(4-Bromophenyl)-4-phenylthiazol-2-amine has shown to reduce cartilage cell hypertrophy, loss, and degeneration while increasing cartilage cell proliferation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RCGD423 involves the reaction of 4-bromophenylamine with 4-phenyl-2-thiazolamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of RCGD423 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography to achieve a purity of at least 98% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

RCGD423 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern, was zu verschiedenen Derivaten führt.

Substitution: Das Bromatom in der Verbindung kann mit anderen funktionellen Gruppen substituiert werden, indem geeignete Reagenzien verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid verwendet.

Substitution: Reagenzien wie Natriumhydroxid und verschiedene organische Halogenide werden eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation verschiedene Thiazolderivate ergeben, während Substitutionsreaktionen verschiedene substituierte Thiazolamine erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-Bromphenyl)-2-thiazolamine

- 4-Phenyl-2-thiazolamine

- N-(4-Chlorphenyl)-4-phenyl-2-thiazolamine

Einzigartigkeit

RCGD423 ist einzigartig aufgrund seiner spezifischen Bindung an Glykoprotein 130 und seiner Fähigkeit, die Janus-Kinase/Signaltransduktor- und Aktivator-Signalwege der Transkription zu aktivieren. Dies macht es besonders effektiv bei der Förderung der Gelenkregeneration und Verhinderung von Knorpeldegeneration, was es von anderen ähnlichen Verbindungen unterscheidet .

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFYYVAASPLOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

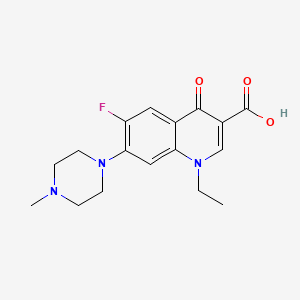

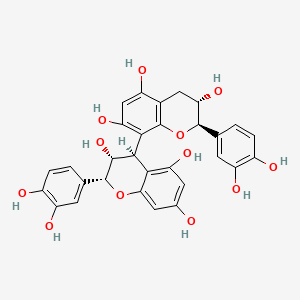

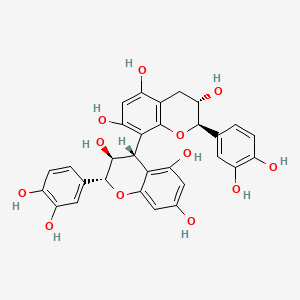

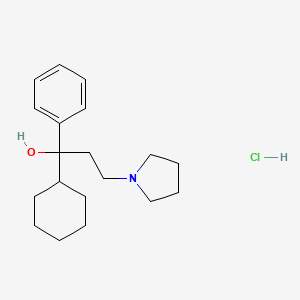

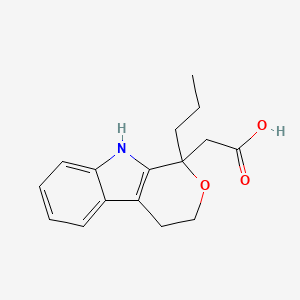

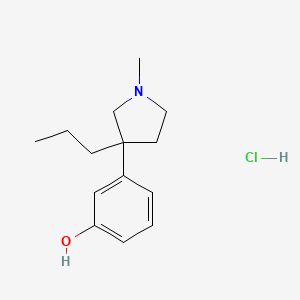

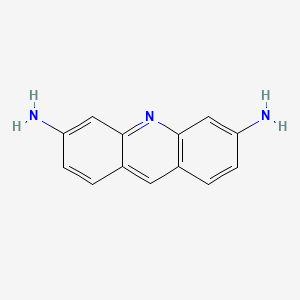

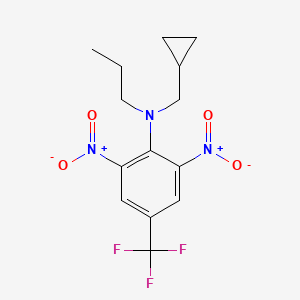

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.